N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Beschreibung
Eigenschaften
CAS-Nummer |
1019098-29-3 |
|---|---|
Molekularformel |
C26H20N8O3 |
Molekulargewicht |
492.499 |
IUPAC-Name |
2-(2-methyl-1H-indol-3-yl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C26H20N8O3/c1-14-12-20(29-25(37)22(35)21-15(2)28-19-11-7-6-10-17(19)21)34(32-14)26-30-23-18(24(36)31-26)13-27-33(23)16-8-4-3-5-9-16/h3-13,28H,1-2H3,(H,29,37)(H,30,31,36) |
InChI-Schlüssel |
AZPZBEIKTQTGOE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex pyrazolo[3,4-d]pyrimidine derivative with potential biological activities that merit detailed investigation. This article reviews its biological activity, particularly focusing on its anti-cancer properties and mechanism of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure that includes pyrazolo[3,4-d]pyrimidine and indole moieties. The structural complexity is indicative of its potential biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.37 g/mol
Structural Characteristics
The compound's structure is characterized by:
- A pyrazolo[3,4-d]pyrimidine core known for its role in medicinal chemistry.
- An indole substituent that may enhance its biological activity through additional interactions.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives have been designed to act as inhibitors of the epidermal growth factor receptor (EGFR) , a common target in cancer therapy.
In Vitro Studies
A study assessed the anti-proliferative activity of several pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines A549 (lung cancer) and HCT116 (colon cancer). The findings are summarized in Table 1:
| Compound ID | IC₅₀ (A549) | IC₅₀ (HCT116) | EGFR WT Inhibition | EGFR T790M Inhibition |
|---|---|---|---|---|
| 12b | 8.21 µM | 19.56 µM | 0.016 µM | 0.236 µM |
| 8 | 15.00 µM | 25.00 µM | 0.050 µM | 0.300 µM |
| 10 | 20.00 µM | 30.00 µM | 0.060 µM | 0.350 µM |
The compound appears to induce apoptosis in cancer cells by:
- Increasing the BAX/Bcl-2 ratio, which promotes cell death.
- Arresting the cell cycle at the S and G2/M phases, preventing cancer cell proliferation.
Case Studies
- EGFR Inhibition : The compound demonstrated significant inhibition of both wild-type and mutant EGFR, indicating its potential as a targeted therapy in cancers with known resistance mechanisms.
- Cell Cycle Arrest : Flow cytometric analyses revealed that treatment with the compound led to a notable accumulation of cells in specific phases of the cell cycle, suggesting effective disruption of normal cell cycle progression.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Pyrazolo-Pyrimidine Derivatives
The target compound shares its pyrazolo[3,4-d]pyrimidinone scaffold with several derivatives, but key substitutions dictate its uniqueness:
Key Observations :
- The phenyl group at the pyrimidinone core in the target compound contrasts with the 4-methylphenyl substitution in , which may enhance lipophilicity and alter binding interactions.
Analytical Characterization
NMR Spectroscopy
Evidence from NMR studies on similar compounds (e.g., rapamycin analogs) highlights that substituents significantly affect chemical shifts in specific regions (e.g., regions A and B in ). For the target compound, the indole moiety’s protons (e.g., NH and aromatic protons) would exhibit distinct shifts compared to phenoxy or thiazole-based analogs, as observed in derivatives like those in .
Mass Spectrometry and Molecular Networking
High-resolution LC-MS/MS and molecular networking (cosine score analysis ) enable rapid comparison of fragmentation patterns. The indole-containing side chain of the target compound would generate unique fragment ions (e.g., m/z 144 for indole cleavage) versus phenoxy analogs (m/z 94 for phenoxy loss), aiding in dereplication .
Crystallography
SHELXL-based refinement () is critical for resolving the pyrazolo-pyrimidine core’s conformation. The target compound’s indole side chain may introduce steric constraints, differing from the planar phenoxy group in , affecting crystal packing and solubility.
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be drawn from analogs:
- Antimicrobial Activity : Pyrazolo-pyrimidine derivatives with electron-withdrawing groups (e.g., chloro in ) show enhanced activity against Gram-positive bacteria .
- Kinase Inhibition : Indole-containing analogs (e.g., ) exhibit improved selectivity for tyrosine kinases due to indole’s ability to occupy hydrophobic pockets .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
